
1-(2-naphthoyl)-4-(2-thienylsulfonyl)piperazine
Descripción general
Descripción
1-(2-naphthoyl)-4-(2-thienylsulfonyl)piperazine is a compound with relevance in various chemical and pharmaceutical studies. It is part of a broader class of compounds known as piperazines, which are characterized by their unique structural and chemical properties.
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to this compound, involves specific reactions that yield high affinities for certain receptors. For example, Park et al. (2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides showing high affinities for 5-HT(2C) and 5-HT(6) receptors (Park et al., 2010).
Molecular Structure Analysis
The molecular structure of piperazine derivatives has been extensively studied. Naveen et al. (2007) investigated the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine, providing insights into the conformation and bond angles of the piperazine ring (Naveen et al., 2007).
Chemical Reactions and Properties
The chemical reactions involving piperazine derivatives are diverse. For instance, Shirini et al. (2017) described the use of 1,4-disulfopiperazine-1,4-diium chloride as an ionic catalyst in the synthesis of phthalazine derivatives, highlighting the versatility of piperazine compounds in chemical synthesis (Shirini et al., 2017).
Physical Properties Analysis
The physical properties of piperazine derivatives can vary significantly based on their specific structure and substituents. Research such as the work by Yan and Gao (2000) on hyperbranched polymers made from piperazine derivatives sheds light on the solubility and polymerization mechanisms of these compounds (Yan & Gao, 2000).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including this compound, are influenced by their functional groups and molecular structure. Studies such as those by Mutulis et al. (2004) on substituted piperazines as ligands for melanocortin receptors, provide insights into the interaction of these compounds with biological systems (Mutulis et al., 2004).
Propiedades
IUPAC Name |
naphthalen-2-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-19(17-8-7-15-4-1-2-5-16(15)14-17)20-9-11-21(12-10-20)26(23,24)18-6-3-13-25-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNWIYAIXQAWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




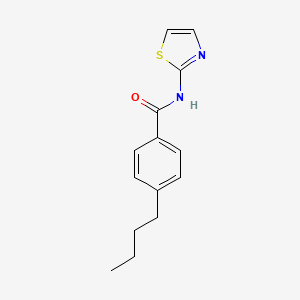
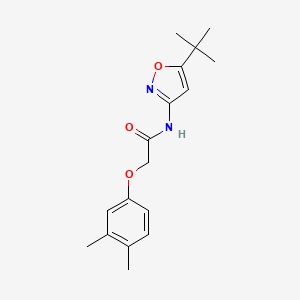
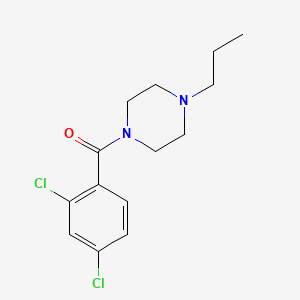
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)
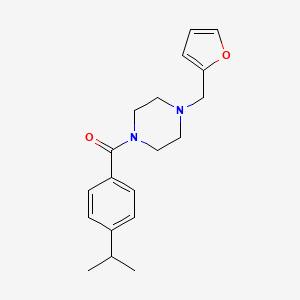


![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)

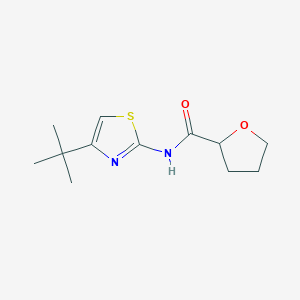
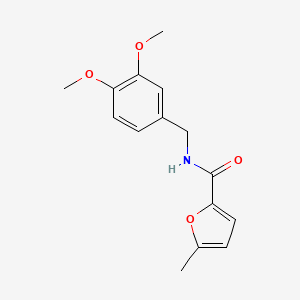
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4431936.png)